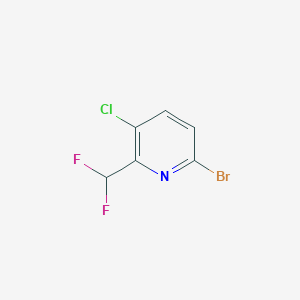

6-Bromo-3-chloro-2-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-bromo-3-chloro-2-(difluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEXXBBQQOJMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805299-42-6 | |

| Record name | 6-bromo-3-chloro-2-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method is the halogenation of pyridine derivatives followed by difluoromethylation. For example, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products

Substitution Products: Depending on the nucleophile used, products can include 6-amino-3-chloro-2-(difluoromethyl)pyridine, 6-thio-3-chloro-2-(difluoromethyl)pyridine, etc.

Coupling Products: Products from Suzuki-Miyaura coupling include various aryl- or vinyl-substituted pyridine derivatives.

Scientific Research Applications

Applications in Organic Synthesis

6-Bromo-3-chloro-2-(difluoromethyl)pyridine serves as an essential building block in the synthesis of more complex organic molecules. Its functionality allows for the introduction of difluoromethyl groups into various target compounds, which can enhance their biological activity.

Key Applications:

- Pharmaceutical Development: The compound is utilized in the development of pharmaceuticals, particularly as intermediates in synthesizing biologically active molecules.

- Agrochemicals: It acts as a precursor for agrochemical formulations, contributing to the development of new pesticides and herbicides.

The biological activity of this compound has been investigated extensively. Research indicates that this compound exhibits potential as an inhibitor or modulator of specific enzymes involved in various biochemical pathways.

Case Studies:

-

Enzyme Inhibition Studies:

- Research has shown that this compound can inhibit certain kinases, which are critical in cancer cell proliferation pathways. This inhibition suggests potential applications in cancer therapeutics.

-

Antimicrobial Properties:

- Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibacterial agents.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, such as enzymes or receptors involved in metabolic pathways . The presence of bromine and chlorine atoms can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine with its analogues:

*Hypothetical data inferred from analogues.

Key Observations :

- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF₂H) offers moderate electron-withdrawing effects compared to the stronger trifluoromethyl (CF₃). This balance may improve bioavailability while maintaining metabolic resistance .

- Halogen Positioning : Bromine at position 6 and chlorine at position 3 are conserved in many analogues, suggesting these positions are critical for synthetic utility or biological activity .

Biological Activity

6-Bromo-3-chloro-2-(difluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group. The presence of these halogen substituents significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with difluoromethyl groups have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain analogues could impair the growth of Chlamydia trachomatis without affecting host cell viability, suggesting selective antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Chlamydia trachomatis | 12.5 μg/mL |

| Compound B | Staphylococcus aureus | 3.12 μg/mL |

| Compound C | Escherichia coli | 2.0 μg/mL |

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may inhibit key enzymes or disrupt cellular processes, leading to reduced viability of pathogens. The presence of electron-withdrawing groups like difluoromethyl enhances its ability to interact with biological targets .

Case Studies

- Study on Chlamydial Infections : A study evaluated the effects of various pyridine derivatives on Chlamydia trachomatis. It was found that compounds containing difluoromethyl groups exhibited significant antichlamydial activity, influencing inclusion numbers and morphology in infected cells .

- Antibacterial Activity Assessment : In another study, derivatives similar to this compound were tested against common bacterial strains. The results demonstrated potent activity against Staphylococcus aureus, with MIC values comparable to established antibiotics .

Research Findings and Implications

Recent research has focused on the synthesis and optimization of pyridine derivatives for enhanced biological activity. The introduction of halogen substituents has been shown to modulate lipophilicity and bioavailability, which are critical factors in drug development .

Table 2: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CFH (δ 5.5–6.5 ppm as a triplet, ≈ 54 Hz) .

- F NMR : Confirm CFH presence (δ -110 to -120 ppm, split by adjacent protons) .

- Mass Spectrometry (EI-MS) : Look for M peaks at m/z 239 (CHBrClFN) and isotopic patterns matching Br/Cl .

Advanced: How to resolve spectral overlaps in 1^11H NMR due to similar substituents?

Q. Methodological Answer :

- Decoupling Experiments : Use F-H coupling to isolate CFH signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

- Low-Temperature NMR : Slow exchange dynamics at -40°C can separate broadened peaks .

Basic: What are the solubility and stability profiles of this compound?

Q. Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DCM, THF, and DMF. Add 1% DMSO to aqueous buffers for biological assays .

- Stability : Degrades under prolonged UV light (half-life: 48 hrs). Store in amber vials at -20°C under argon .

Advanced: How does the difluoromethyl group affect electronic properties compared to CH3_33 or CF3_33?

Q. Methodological Answer :

- Electron Withdrawal : CFH is less electron-withdrawing than CF but more than CH (Hammett σ: CFH = 0.43 vs. CF = 0.88) .

- Conformational Effects : CFH adopts a staggered conformation, reducing steric clash with adjacent Cl/Br .

- Bioactivity Impact : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential HF release during decomposition .

- Spill Management : Neutralize with calcium carbonate and dispose as halogenated waste .

Advanced: How to address contradictions in reported catalytic coupling efficiencies?

Q. Methodological Answer :

- Root Cause Analysis : Discrepancies often arise from residual moisture (deactivates catalysts) or varying ligand ratios.

- Optimization Strategy :

Advanced: What computational methods model the electronic effects of CF2_22H in this scaffold?

Q. Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate CFH conformational flexibility in protein binding pockets (e.g., using GROMACS) .

Basic: What are its primary applications in medicinal chemistry?

Q. Methodological Answer :

- Intermediate for Kinase Inhibitors : The pyridine core and halogens enable cross-coupling to generate biaryl pharmacophores .

- Fluorine in Drug Design : CFH improves bioavailability and target binding compared to CH analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.